Fructose-glutamic Acid-D5
Description
Contextualizing Fructose-glutamic Acid as a Non-Enzymatic Glycation Product
Fructose-glutamic acid is an Amadori compound, a class of molecules formed during the initial stages of the Maillard reaction. researchgate.net This reaction, also known as non-enzymatic glycation, is a spontaneous chemical process between a reducing sugar, such as fructose (B13574) or glucose, and an amino group of a biomolecule, like an amino acid, peptide, or protein. mdpi.comchemie-brunschwig.ch The process begins with the formation of a reversible Schiff base, which then rearranges to a more stable ketoamine structure, the Amadori product.
The Maillard reaction is significant in both food science and pathophysiology. In food, it is responsible for the development of desirable colors and flavors during cooking and processing. usbio.net In biological systems, the accumulation of advanced glycation end-products (AGEs), which are formed from the further reaction of Amadori products, is implicated in the complications of diabetes, aging, and other chronic diseases. mdpi.com Fructose has been shown to be more reactive than glucose in forming glycation products. Fructose-glutamic acid, being the product of the reaction between fructose and the amino acid glutamic acid, is therefore a key molecule for studying the progression of the Maillard reaction and its effects. researchgate.net
Significance of Deuterium (B1214612) Labeling in Biochemical Research and Analytical Methodologies
Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen. nih.gov Replacing hydrogen atoms with deuterium in a molecule creates a "heavy" version of that compound. These deuterated compounds are chemically almost identical to their non-labeled counterparts but have a higher mass. nih.gov This mass difference is the key to their utility in modern analytical techniques, particularly mass spectrometry (MS). nih.gov
In quantitative analysis, deuterated compounds serve as ideal internal standards. researchgate.net An internal standard is a known amount of a substance added to a sample to be analyzed. By comparing the signal of the analyte (the substance being measured) to the signal of the internal standard, researchers can correct for variations in sample preparation and instrument response, leading to more accurate and precise measurements. researchgate.netnih.gov Because deuterated standards have nearly identical chemical and physical properties to the analyte, they behave similarly during extraction, derivatization, and chromatographic separation, but are distinguishable by the mass spectrometer due to their different masses. scbt.com This makes them invaluable for a wide range of applications, including drug metabolism studies, environmental analysis, and metabolomics. nih.govnih.gov
Overview of Fructose-glutamic Acid-D5's Role in Investigating Complex Biological and Chemical Systems
This compound is a labeled analog of Fructose-glutamic acid and is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for metabolomic studies. Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. By using this compound, researchers can accurately quantify the levels of its unlabeled counterpart, Fructose-glutamic acid, in various biological samples.
This allows for the investigation of metabolic pathways involving fructose and glutamic acid. For instance, studies on the effects of fructose consumption on amino acid metabolism can utilize this compound to precisely track changes in the formation of Fructose-glutamic acid. nih.gov Furthermore, in food chemistry, it can be used to monitor the formation of Maillard reaction products in processed foods, providing insights into food quality and the formation of potentially harmful compounds. nih.gov The use of deuterated fructose has also been explored in metabolic imaging to study metabolic flux in diseases like liver cancer, highlighting the broader utility of deuterated sugars in understanding complex biological systems.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₄D₅NO₉ |
| Molecular Weight | 314.3 g/mol |
| Alternate Names | N-(1-Deoxy-D-fructos-1-yl)-L-glutamic Acid-D5; (S)-1-Deoxy-1-[(1,3-dicarboxypropyl)amino]-D-fructose-D5; 1-Deoxy-1-[(L-1,3-dicarboxypropyl)amino]-D-fructose-D5 |
| CAS Number (unlabeled) | 31105-01-8 |
Data sourced from Santa Cruz Biotechnology and United States Biological. nih.gov
Properties
Molecular Formula |
C₁₁H₁₄D₅NO₉ |
|---|---|
Molecular Weight |
314.3 |
Synonyms |
N-(1-Deoxy-D-fructos-1-yl)-L-glutamic Acid-D5; _x000B_(S)-1-Deoxy-1-[(1,3-dicarboxypropyl)amino]-D-fructose-D5; 1-Deoxy-1-[(L-1,3-dicarboxypropyl)amino]-D-fructose-D5; L-Glutamic Acid D-Fructose Deriv.-D5; 1-Deoxy-1-(L-glutamyl)-D-fructose-D5; N-Fructosyl |
Origin of Product |
United States |
Synthesis and Isotopic Labeling Methodologies of Fructose Glutamic Acid D5
Strategies for Deuteration of Fructose-glutamic Acid Precursors
The synthesis of Fructose-glutamic Acid-D5 necessitates the prior preparation of specifically deuterated fructose (B13574) and glutamic acid. Various methodologies exist to achieve site-specific and stereoselective deuterium (B1214612) incorporation into these precursor molecules.
Regiospecific Deuterium Incorporation Techniques
Achieving regioselectivity in the deuteration of the fructose precursor is crucial for synthesizing the target molecule with the desired labeling pattern.
One effective method for the direct and selective deuteration of sugars is through a heterogeneous ruthenium-on-carbon (Ru/C) catalyzed hydrogen-deuterium (H-D) exchange reaction. rsc.orgrsc.orgnih.gov This technique utilizes deuterium oxide (D₂O) as the deuterium source under a hydrogen atmosphere. The reaction proceeds with high chemo- and stereoselectivity, targeting the carbon atoms adjacent to free hydroxyl groups. rsc.orgrsc.orgnih.gov By employing site-selective protection of certain hydroxyl groups, it is possible to direct the deuterium incorporation to specific positions on the fructose molecule, as the exchange does not occur at carbons adjacent to protected hydroxyls. nih.gov
Another approach involves ruthenium-catalyzed deoxygenative deuteration of ketones, which proceeds via a hydrazone intermediate. This allows for regiospecific deuteration at the methylene (B1212753) site with high levels of deuterium incorporation. rsc.org While many deuteration methods involve reversible H/D exchange, this deoxygenative strategy offers a more targeted incorporation. rsc.org
The table below summarizes key catalytic systems for the regiospecific deuteration of sugar precursors like fructose.
| Catalyst System | Deuterium Source | Key Features | Reference |
|---|---|---|---|
| Ru/C | D₂O / H₂ | Regioselective H-D exchange at carbons adjacent to free -OH groups; chemo- and stereoselective. | rsc.orgrsc.orgnih.gov |
| Ruthenium Catalyst | Hydrazone intermediate | Regiospecific deoxygenative deuteration of ketones; high deuterium content at methylene sites. | rsc.org |
Enantioselective Deuteration Approaches for Glutamic Acid Moieties
For the glutamic acid precursor, maintaining its stereochemical integrity (L-glutamic acid) while introducing deuterium is paramount. Several enantioselective deuteration methods have been developed for amino acids.
A notable biocatalytic approach utilizes a Pyridoxal 5'-phosphate (PLP)-dependent Mannich cyclase, LolT. nih.govnih.govchemistryviews.orgescholarship.org This enzyme can be repurposed to catalyze the α-deuteration of a wide array of L-amino acids, including acidic ones like glutamic acid. nih.govnih.govescholarship.org The reaction uses D₂O as the deuterium source and achieves complete deuteration with exceptional control over both site- and stereoselectivity. nih.govescholarship.org The enzymatic nature of this method ensures mild reaction conditions and high enantiopurity of the product. nih.gov
Chemical methods have also been established that avoid the need for external chiral sources. One such method involves using sodium ethoxide (NaOEt) in deuterated ethanol (B145695) (EtOD) to achieve highly selective α-deuteration of amino acid derivatives. acs.orgnih.gov This process is described as enantioretentive, suggesting that the existing chirality of the molecule directs the stereoselective incorporation of deuterium. acs.org Mechanistic studies propose that this retention of chiral information proceeds through the enantioselective generation of an axially chiral enolate intermediate. acs.org
Other chemical strategies include the use of metal catalysts. An approach based on dynamic kinetic resolution via intermediate Nickel(II) complexes derived from unprotected amino acids can produce α-deuterated α-amino acids in enantiomerically pure form with high levels of deuteration. rsc.org
The following table outlines various enantioselective deuteration methods applicable to glutamic acid.
| Methodology | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|
| Biocatalysis | PLP-dependent enzyme (LolT) | Strict site- and stereoselectivity for α-deuteration of L-amino acids; uses D₂O. | nih.govnih.govchemistryviews.orgescholarship.org |
| Chemical Synthesis | NaOEt / EtOD | Enantioretentive α-deuteration without external chiral sources; high selectivity. | acs.orgnih.gov |
| Dynamic Kinetic Resolution | Ni(II) complexes | Produces enantiomerically pure α-²H-α-amino acids with up to 99% deuteration. | rsc.org |
Chemical Synthesis Pathways for this compound
The formation of this compound from its deuterated precursors occurs via the Maillard reaction, a non-enzymatic browning reaction between a reducing sugar and an amino acid. nih.govresearchgate.netwikipedia.org The synthesis involves the condensation of the carbonyl group of the deuterated fructose with the nucleophilic amino group of the deuterated L-glutamic acid. wikipedia.org
The initial step forms an unstable N-substituted glycosylamine, which then undergoes an Amadori rearrangement to yield a more stable ketosamine—in this case, this compound. wikipedia.orgmdpi.com Studies on model systems confirm that fructose readily undergoes the Maillard reaction with glutamic acid. researchgate.netudl.cat The reaction conditions, such as temperature and pH, are critical parameters that influence the reaction rate and the yield of the final product. mdpi.com It has been noted that the initial stages of the Maillard reaction may proceed more rapidly with fructose compared to glucose. nih.gov
Preparation of Precursors : Synthesis of deuterated L-glutamic acid and deuterated D-fructose using appropriate regioselective and enantioselective methods as described in section 2.1.
Maillard Reaction : Reaction of the deuterated precursors under controlled thermal conditions. This involves dissolving the deuterated sugar and amino acid in a suitable solvent system and heating to induce the condensation and subsequent Amadori rearrangement. udl.cat
Purification : Isolation of the final product, this compound, from the reaction mixture.
Characterization of Isotopic Purity and Labeling Position in Synthesized this compound
After synthesis, it is essential to confirm the structural integrity, isotopic purity, and the specific positions of the deuterium labels. This is typically achieved through a combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgrsc.org
High-Resolution Mass Spectrometry (HR-MS) is a primary tool for determining isotopic purity. rsc.orgrsc.orgnih.gov Using techniques like electrospray ionization (ESI), HR-MS can distinguish the H/D isotopolog ions of the labeled compound. nih.govresearchgate.net The isotopic purity is calculated from the relative abundance of the desired deuterated ion (e.g., D5) compared to partially labeled (D1-D4) or unlabeled (D0) species, after correcting for natural isotopic contributions. nih.govresearchgate.net ESI-HRMS methods are valued for their speed, high sensitivity, and low sample consumption. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for confirming the exact position of the deuterium labels. rsc.orgrsc.org
¹H NMR : The absence or reduction of signals in the proton NMR spectrum at specific chemical shifts indicates where deuterium substitution has occurred.
²H NMR : Deuterium NMR directly observes the deuterium nuclei, providing a clean spectrum where each signal corresponds to a deuterated site. sigmaaldrich.commagritek.com This technique can be used to quantify the level of deuteration at each position. sigmaaldrich.com
¹³C NMR : Carbons bonded to deuterium exhibit an isotopic shift and a change in multiplicity (e.g., a triplet for a -CD group) compared to those bonded to hydrogen, which helps in pinpointing the labeled sites. cdnsciencepub.com
2D NMR : Advanced two-dimensional NMR techniques, such as ¹H-¹³C heteronuclear shift correlation (HSQC) with deuterium decoupling, are powerful for unambiguously assigning deuterium labels, especially in complex molecules with overlapping signals. cdnsciencepub.comcdnsciencepub.com This method can clearly resolve stereospecifically labeled methylene groups. cdnsciencepub.com
The combination of these analytical methods provides a comprehensive evaluation, ensuring the quality and precise characterization of the synthesized this compound. rsc.orgrsc.org
| Analytical Technique | Information Obtained | Key Advantages | Reference |
|---|---|---|---|
| ESI-HR-MS | Isotopic purity, relative abundance of isotopologs (D0-D5). | Rapid, highly sensitive, low sample consumption. | rsc.orgnih.govresearchgate.net |
| ¹H NMR / ¹³C NMR | Confirms position of deuterium labels via signal disappearance and isotopic shifts. | Provides structural integrity and positional information. | rsc.orgrsc.orgcdnsciencepub.com |
| ²H NMR | Direct detection and quantification of deuterium at specific sites. | Unambiguous and quantitative analysis of deuteration. | sigmaaldrich.commagritek.com |
| 2D NMR (e.g., HSQC) | Precise assignment of deuterium labels, including stereochemistry. | Resolves complex spectra and identifies labeled diastereotopic hydrogens. | cdnsciencepub.comcdnsciencepub.com |
Analytical Applications of Fructose Glutamic Acid D5 in Quantitative and Qualitative Research
Mass Spectrometry-Based Quantitation utilizing Fructose-glutamic Acid-D5 as an Internal Standardclearsynth.comnih.govmdpi.comalfa-chemistry.com
In mass spectrometry (MS), an internal standard (IS) is a compound added to a sample in a known quantity to enable the quantification of an analyte. chromatographyonline.com An ideal IS has physicochemical properties very similar to the analyte. lgcstandards.com Deuterated compounds, such as this compound, are considered the gold standard for IS in MS because they co-elute with the analyte during chromatographic separation and exhibit similar ionization efficiency, but are distinguishable by their mass-to-charge ratio (m/z). clearsynth.comlgcstandards.com This allows for the correction of variations that can occur during sample preparation, injection, and ionization, a common issue known as the "matrix effect," thereby improving the precision and accuracy of quantitative analysis. clearsynth.comnih.gov
Liquid chromatography-mass spectrometry (LC-MS) is a primary technique for the analysis of non-volatile and polar compounds like Amadori products. acs.orgshimadzu.com this compound is chiefly used as an internal standard in LC-MS methods designed for metabolomic studies and food analysis. researchgate.net Method development for quantifying fructose-glutamic acid typically employs Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for retaining and separating highly polar compounds. nih.gov
The validation of these methods involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For instance, in the development of stable isotope dilution assays for other Amadori products, excellent sensitivity has been demonstrated with LODs in the range of micrograms per kilogram (µg/kg). researchgate.net The use of this compound ensures the robustness and reliability of the analytical procedure. clearsynth.com
Table 1: Illustrative Parameters for LC-MS Method Development for Fructose-glutamic Acid Analysis This table represents a hypothetical set of typical parameters based on methods for similar analytes.
| Parameter | Specification | Rationale/Reference |
|---|---|---|
| Chromatography Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) | Optimal for retaining and separating highly polar analytes like amino acids and sugars. nih.gov |
| Column | Amide or Amino-based stationary phase (e.g., Shodex Asahipak NH2P series) | Provides effective separation for sugars and related compounds. nih.govwur.nl |
| Mobile Phase | Gradient elution with Acetonitrile and Water, often with an additive like ammonium (B1175870) formate (B1220265) or ammonia | Achieves good separation and enhances ionization efficiency in the mass spectrometer. nih.govshodex.com |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative ion mode | Effective for polar molecules like sugars and organic acids, often detecting the [M-H]- ion. wur.nl |
| MS Detection | Tandem Mass Spectrometry (MS/MS) with Selected Reaction Monitoring (SRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. researchgate.net |
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for metabolomics, capable of analyzing a wide range of small molecules. umb.edu However, it requires analytes to be volatile and thermally stable. dbkgroup.org Compounds like fructose-glutamic acid are non-volatile due to their polar functional groups (carboxyl and hydroxyl groups). usbio.net Therefore, a chemical derivatization step is necessary before GC-MS analysis. umb.edudbkgroup.org This process, often involving silylation (e.g., using MSTFA) or methoximation followed by silylation, converts the polar groups into less polar, more volatile derivatives. umb.edudbkgroup.org
This compound is added to the sample before the derivatization step. umb.edu This is crucial because it allows the internal standard to undergo the same reaction and any subsequent sample handling, thereby correcting for inconsistencies in derivatization efficiency and analytical performance. umb.edu Validation of GC-MS methods ensures that the derivatization is reproducible and the quantification is accurate across a range of concentrations. umb.edu
Table 2: Typical Workflow for GC-MS Analysis of Fructose-glutamic Acid with this compound This table outlines a general procedure based on established GC-MS metabolomics protocols.
| Step | Description | Purpose/Reference |
|---|---|---|
| 1. Sample Preparation | Extraction of metabolites from the matrix (e.g., food, biological fluid). | Isolate analytes of interest. dbkgroup.org |
| 2. Internal Standard Spiking | A known amount of this compound is added to the extract. | Enables accurate quantification and corrects for procedural losses. umb.edu |
| 3. Derivatization | Two-step process: Methoximation of carbonyl groups followed by silylation of hydroxyl and amine groups. | Increases volatility and thermal stability for GC analysis. umb.edudbkgroup.org |
| 4. GC-MS Analysis | Injection into the GC-MS system. Separation on a capillary column (e.g., DB-5ms) followed by mass analysis. | Separates the derivatized analytes for individual detection and quantification. umb.edu |
| 5. Data Processing | Integration of chromatographic peaks and calculation of the analyte concentration based on the area ratio to the internal standard. | Quantification of fructose-glutamic acid. umb.edu |
High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap-based systems, provides highly accurate mass measurements, which is critical for distinguishing between compounds with very similar masses. waters.com In the context of isotopic labeling, HRMS can easily resolve the mass difference between this compound and its unlabeled analog, as well as the natural abundance isotopes (e.g., ¹³C) of the unlabeled compound. nih.gov This capability is essential for preventing spectral overlap and ensuring that the quantification of the analyte is not skewed by the isotopic cluster of the internal standard. lgcstandards.com
Furthermore, HRMS is a powerful tool for confirming the identity of unknown or uncharacterized metabolites in complex samples. acs.orgnih.gov The accurate mass data obtained can be used to determine the elemental composition of a molecule, which, combined with fragmentation data (MS/MS), allows for confident structural elucidation. acs.orgnih.gov For instance, researchers have used isotopic labeling with ¹³C-glucose combined with HRMS to unambiguously identify glycated peptides. nih.gov
Application of this compound in Stable Isotope Dilution Assaysnih.gov
A Stable Isotope Dilution Assay (SIDA) is a quantitative method that relies on the addition of a known concentration of a stable isotope-labeled standard to a sample. researchgate.net This standard, such as this compound, serves as an ideal surrogate for the target analyte. lgcstandards.comresearchgate.net Because the labeled standard and the unlabeled analyte exhibit nearly identical chemical and physical behavior, they are affected proportionally by any losses during the entire analytical workflow, including extraction, purification, and derivatization. lgcstandards.comresearchgate.net
The quantification is based on the ratio of the mass spectrometric signal of the analyte to that of the known amount of the added internal standard. chromatographyonline.com This approach effectively cancels out variability in sample recovery and matrix effects, leading to highly accurate and precise measurements. clearsynth.com SIDA combined with LC-MS/MS is considered a benchmark method for the quantification of trace-level compounds in complex matrices like food and biological samples. nih.govresearchgate.net Studies on other Amadori products have shown that SIDA can achieve high sensitivity and reproducibility, with standard deviations as low as ±2% in complex food samples like wheat beer. researchgate.net
Methodological Advancements in Metabolomics Profiling Facilitated by Fructose-glutamic Acid-D5nih.govmdpi.com
Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological system. shimadzu.com Stable isotope-labeled internal standards like this compound are critical for advancing this field by enabling robust and reliable quantification. waters.comescholarship.org In targeted metabolomics, where a specific set of metabolites is quantified, this compound allows for the accurate measurement of its unlabeled counterpart, which can be an important marker in studies of food chemistry (e.g., the Maillard reaction) or metabolic diseases. usbio.netmdpi.comresearchgate.net
In untargeted metabolomics, where the goal is to profile as many metabolites as possible, deuterated standards can be used as quality control markers to monitor the stability and performance of the analytical platform over time. umb.edu The ability to accurately quantify key metabolites such as Amadori products helps researchers to map metabolic pathways and understand how they are altered in response to stimuli, disease, or processing conditions. escholarship.orgbmj.com For example, metabolomic studies have identified significant alterations in glucose and amino acid metabolism in various disease states, highlighting the importance of precise measurement tools to uncover these biological insights. bmj.comnih.gov
Research on Maillard Reaction Mechanisms Using Fructose Glutamic Acid D5
Elucidation of Early-Stage Maillard Reaction Product Formation with Fructose-glutamic Acid-D5
The initial stage of the Maillard reaction involves the condensation of a reducing sugar, such as fructose (B13574), with a compound containing a free amino group, like glutamic acid. nih.gov This reaction forms an unstable Schiff base, which subsequently undergoes a rearrangement to produce a more stable ketoamine compound, known as an Amadori product. nih.gov Fructose-glutamic acid is the specific Amadori product formed from the reaction between fructose and glutamic acid. americanchemicalsuppliers.com The use of this compound, a pre-formed labeled Amadori product, enables researchers to bypass the initial condensation step and directly study the kinetics and pathways involved in the formation and subsequent degradation of these crucial early-stage compounds.
Illustrative Data: Kinetic Analysis of Fructosamine (B8680336) Formation
The following table represents hypothetical data from an experiment tracking the formation of Fructose-glutamic acid over time in a model system at a constant temperature and pH, quantified using this compound as an internal standard.
| Time (minutes) | Concentration of Fructose-glutamic Acid (µmol/L) |
| 0 | 0 |
| 10 | 15.2 |
| 20 | 28.9 |
| 30 | 41.5 |
| 60 | 75.3 |
| 90 | 98.6 |
| 120 | 115.8 |
The specific reactants involved heavily influence the Maillard reaction's progression and the profile of products formed. mdpi.com
Fructose : As a ketohexose, fructose exhibits different reactivity compared to aldose sugars like glucose. mdpi.com While glucose is often the primary sugar in in-vivo glycation, fructose is a significant reactant in many food systems. nih.gov Its structure affects the stability of the initial adducts and the subsequent fragmentation and cyclization reactions that lead to various intermediate and final products.
Glutamic Acid : As an amino acid, glutamic acid provides the essential amino group for the initial condensation reaction. mdpi.com The nature of its side chain (an acidic carboxylic acid group) can influence the local pH environment and participate in subsequent reactions, steering the pathway toward specific sets of products compared to amino acids with basic, neutral, or sulfur-containing side chains.
The deuterium (B1214612) label on this compound allows researchers to track the fate of the intact Amadori product or its constituent parts through the complex network of reactions, clarifying the specific contributions of both the sugar and the amino acid to the final product mixture.
Tracing the Conversion Pathways of this compound to Intermediate Maillard Products
Following their formation, Amadori products like Fructose-glutamic acid undergo degradation into a host of highly reactive intermediate compounds. These intermediates include furans, pyrazines, and dicarbonyl compounds, which are precursors to the colors, aromas, and advanced glycation end-products (AGEs) that characterize the later stages of the Maillard reaction. nih.govmdpi.com
Tracing these conversion pathways is a significant analytical challenge due to the complexity of the reaction mixture. Isotope labeling is a powerful technique to overcome this. imreblank.ch By starting with this compound, scientists can use mass spectrometry to identify and quantify downstream products that retain the deuterium label. This method confirms that a specific intermediate is derived directly from the initial Amadori product. For instance, studies using 13C-labeled glucose have successfully elucidated the complex fragmentation patterns that lead to the formation of compounds like acetic acid, demonstrating that specific carbon atoms from the original sugar are incorporated into the final acid. imreblank.ch A similar methodology using this compound would allow for mapping the degradation of the fructosamine backbone into key intermediates.
Influence of Environmental Factors on Maillard Reaction Kinetics as Studied with this compound
The rate and outcome of the Maillard reaction are highly sensitive to environmental conditions. mdpi.com this compound serves as an ideal analytical standard to quantify how these factors modulate reaction kinetics.
The pH of the reaction environment has a profound effect on the Maillard reaction. frontiersin.org Generally, the reaction is accelerated under alkaline conditions compared to acidic ones. frontiersin.orgmdpi.com This is because the reactive species of the amino acid is the deprotonated amino group (-NH2), and its concentration increases with higher pH. frontiersin.org In a fructose-histidine (B570085) model system, reactant consumption was shown to increase significantly as the pH was raised. mdpi.com A higher pH can also promote the enolization of the sugar and the degradation of the Amadori product, leading to an increased rate of browning and formation of intermediates like organic acids. mdpi.com
Illustrative Data: Effect of Initial pH on Reaction Rate
The following table shows hypothetical data on the initial rate of Fructose-glutamic acid degradation, demonstrating the typical acceleration of the Maillard reaction at higher pH values. Rates would be measured by tracking the disappearance of the labeled compound.
| Initial pH | Initial Reaction Rate (µmol L⁻¹ min⁻¹) |
| 5.0 | 1.2 |
| 6.0 | 3.5 |
| 7.0 | 8.1 |
| 8.0 | 15.4 |
| 9.0 | 25.9 |
Temperature is one of the most critical factors influencing the Maillard reaction. An increase in temperature significantly accelerates the reaction rate, affecting the formation of color and aroma compounds. mdpi.comfrontiersin.org In one study, increasing the temperature from 50°C to 90°C resulted in a more than tenfold increase in the antioxidant activity of the Maillard reaction products, indicating a substantial acceleration of the reaction. mdpi.com
Illustrative Data: Effect of Temperature on Product Formation
This table illustrates the expected increase in the formation of a key intermediate (e.g., a furan (B31954) derivative) from this compound after a fixed reaction time (e.g., 60 minutes) at various temperatures.
| Temperature (°C) | Intermediate Formed (relative abundance) |
| 60 | 1.0 |
| 70 | 2.8 |
| 80 | 7.5 |
| 90 | 18.2 |
| 100 | 40.1 |
Investigation of Advanced Glycation End Products Ages Formation with Fructose Glutamic Acid D5
Characterization of Fructose-derived AGE Precursors using Deuterated Tracers
The formation of Advanced Glycation End-Products (AGEs) is a complex process initiated by the non-enzymatic reaction between reducing sugars and the free amino groups of proteins, lipids, or nucleic acids. ucsf.eduwikipedia.org Fructose (B13574), a ketose sugar, is a particularly potent precursor for AGEs, exhibiting a glycation activity approximately ten times greater than that of glucose. wikipedia.orgnih.gov The initial products of this reaction are Schiff bases, which then rearrange to form more stable ketoamine compounds known as Amadori products (or Heyns products in the case of ketoses). mdpi.comnih.gov These Amadori products are the key precursors to the eventual formation of irreversible AGEs. nih.gov
Fructose-glutamic Acid-D5 is a deuterated, or labeled, analogue of fructose-glutamic acid, an Amadori compound formed from the reaction of fructose and glutamic acid. usbio.net The incorporation of five deuterium (B1214612) (D) atoms into its structure makes it an ideal tracer for scientific studies. scbt.com In research, deuterated tracers are invaluable for distinguishing between molecules that are added to a system and those already present, allowing for precise tracking of their metabolic fate and reaction pathways. nih.govoncohemakey.com By using this compound, researchers can accurately trace the progression of fructose-derived precursors through the various stages of the Maillard reaction, enabling detailed characterization and quantification of the subsequent products.
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| Compound Type | Labeled Amadori Product | usbio.net |
| Alternate Names | N-(1-Deoxy-D-fructos-1-yl)-L-glutamic Acid-D5 | scbt.com |
| Chemical Formula | C₁₁H₁₄D₅NO₉ | scbt.com |
| Molecular Weight | 314.3 g/mol | scbt.com |
| Primary Application | Isotopic tracer in AGE formation studies | |
Role of this compound in Understanding Non-Enzymatic Glycation of Proteins and Lipids
Non-enzymatic glycation, also known as the Maillard reaction, is the spontaneous covalent bonding of a reducing sugar to a protein or lipid without the involvement of an enzyme. wikipedia.orgnih.gov This process can alter the structure and function of the modified molecules. Fructose is a significantly more reactive glycating agent than glucose, primarily because a higher percentage of it exists in the open-chain form, which is the reactive isoform. nih.gov While glucose is the most abundant sugar in the blood, fructose's higher reactivity makes its contribution to glycation significant, especially in specific tissues or in diets with high fructose content. ucsf.edunih.govnih.gov
This compound serves as a critical analytical tool for investigating the mechanisms of non-enzymatic glycation. As a stable isotope-labeled internal standard, it allows for precise and accurate quantification of its unlabeled counterpart, fructose-glutamic acid, in complex samples using mass spectrometry. This enables researchers to study the kinetics and extent of the formation of this specific Amadori product from the glycation of glutamic acid residues in proteins by fructose. The process also extends to lipids, where lipid oxidation products can interact with intermediates of the Maillard reaction, further diversifying the range of AGEs formed. rsc.org By tracing the D5 label, scientists can unravel how different conditions, such as temperature and the presence of other molecules, influence the rate and trajectory of non-enzymatic glycation of both proteins and lipids.
Table 2: Relative Reactivity of Sugars in Non-Enzymatic Glycation
| Sugar | Relative Reactivity (Compared to Glucose) | Key Characteristics | Source |
|---|---|---|---|
| Fructose | ~7.5-10 times higher | Higher proportion in reactive open-chain form. nih.gov Forms Heyns products. nih.gov | ucsf.eduwikipedia.orgnih.gov |
| Glucose | 1 (Baseline) | Most abundant sugar in vivo but less reactive due to stable cyclic form. nih.gov Forms Amadori products. nih.gov | nih.gov |
| Ribose | Higher than glucose | A pentose (B10789219) sugar, highly reactive. | nih.gov |
| Galactose | Higher than glucose | An epimer of glucose, more reactive. | wikipedia.org |
Pathways of AGE Formation from Amadori Products: Insights from Isotopic Labeling
Amadori products, such as fructose-glutamic acid, are not the final stage of the Maillard reaction but are crucial intermediates that undergo further complex reactions to form a heterogeneous group of compounds known as AGEs. mdpi.comnih.gov These pathways involve a series of enolizations, dehydrations, cyclizations, and oxidation reactions. nih.gov These transformations convert the relatively stable Amadori products into highly reactive dicarbonyl compounds, including 3-deoxyglucosone (B13542) (3-DG), glyoxal (B1671930) (GO), and methylglyoxal (B44143) (MGO). rsc.org These dicarbonyls are aggressive glycating agents that react rapidly with the side chains of amino acids like lysine (B10760008) and arginine on proteins to form irreversible, cross-linked AGEs. nih.gov Well-known AGEs that can be formed through these pathways include Nε-(carboxymethyl)lysine (CML) and Nε-(carboxyethyl)lysine (CEL). mdpi.comrsc.org
Isotopic labeling using tracers like this compound provides profound insights into these intricate pathways. By introducing a labeled Amadori product into a model system, researchers can track the deuterium atoms as they are incorporated into the various dicarbonyl intermediates and, ultimately, into the final AGE structures. This "tracer" approach allows scientists to map the flow of atoms through different competing reaction pathways, such as the Hodge, Wolff, and Namiki pathways. nih.gov Mass spectrometry techniques can then be used to identify and quantify the labeled end-products, confirming the specific reaction sequences that lead from an Amadori product to a specific AGE. researchgate.net This methodology has been instrumental in confirming the formation of Amadori products on peptides and elucidating the dominant pathways of AGE formation under various physiological and food processing conditions. researchgate.net
Table 3: Simplified Pathways of AGE Formation from Amadori Products
| Intermediate | Formation Pathway | Key Reactants | Resulting AGEs (Examples) | Source |
|---|---|---|---|---|
| Amadori/Heyns Product | Initial reaction of reducing sugar with amino group. | Fructose, Glucose, Amino Acids (Lysine, Arginine) | - | mdpi.comnih.gov |
| α-Dicarbonyls (3-DG, GO, MGO) | Oxidation, dehydration, and rearrangement of Amadori products. | Amadori Products, Oxygen | CML, CEL, Pyrraline, Argpyrimidine | nih.govrsc.org |
| Final AGEs | Reaction of α-dicarbonyls with protein amino groups. | α-Dicarbonyls, Lysine, Arginine | Cross-linked, fluorescent, and non-fluorescent protein adducts. | nih.govnih.gov |
Application of this compound in Studying Protein Glycation Sites and Dynamics (e.g., hydrogen-deuterium exchange mass spectrometry)
Identifying the specific sites on a protein that are susceptible to glycation is crucial for understanding how this modification impacts protein function. This compound can be used as a quantitative standard in mass spectrometry-based proteomics to pinpoint these glycation sites with high precision. Furthermore, understanding how glycation affects the three-dimensional structure and flexibility—or dynamics—of a protein is essential. chromatographyonline.com
Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful biophysical technique used to study protein conformational dynamics in solution. chromatographyonline.comnih.gov The method monitors the rate at which backbone amide hydrogens in a protein exchange with deuterium atoms from a D₂O solvent. chromatographyonline.com Regions of the protein that are flexible or solvent-exposed will exchange hydrogens for deuterium more quickly, while regions that are folded, stable, or involved in interactions will exchange more slowly. nih.gov
While this compound itself is a tracer for identifying the adduct, its application is linked to HDX-MS studies in a comparative manner. By comparing the HDX-MS profile of an unmodified protein to that of the same protein glycated with (unlabeled) fructose-glutamic acid, researchers can map changes in conformation and dynamics. The presence of the glycation adduct (quantified using the D5-labeled standard) can alter the local hydrogen-bonding network and protein stability. This change is detected by HDX-MS as an increase or decrease in deuterium uptake in specific peptides of the protein. chromatographyonline.com This provides high-resolution information on how glycation at a specific site can cause localized or even long-range allosteric changes in protein structure, ultimately affecting its biological activity. chromatographyonline.combiorxiv.org
Table 4: Application of HDX-MS in Protein Glycation Studies
| Step | Description | Relevance to Glycation | Source |
|---|---|---|---|
| 1. Protein Preparation | Two samples are prepared: the native (unglycated) protein and the glycated protein. | Glycation is induced using a sugar like fructose. This compound can be used as a standard to confirm and quantify glycation. | chromatographyonline.com |
| 2. Deuterium Labeling | Both protein samples are diluted in a D₂O-based buffer for specific time intervals. | Labile amide hydrogens exchange for deuterium at rates dependent on local structure and solvent accessibility. | chromatographyonline.comnih.gov |
| 3. Quenching | The exchange reaction is stopped (quenched) by lowering the pH and temperature (typically pH 2.5, 0°C). | This step locks the deuterium label in place for analysis. | chromatographyonline.comnih.gov |
| 4. Digestion & Separation | The proteins are digested into peptides (e.g., by pepsin), which are then rapidly separated by UPLC. | This allows for spatial localization of the deuterium uptake along the protein sequence. | chromatographyonline.com |
| 5. Mass Spectrometry | The mass of each peptide is measured. A higher mass indicates more deuterium uptake. | By comparing the mass of peptides from the glycated vs. native protein, regions with altered conformation/dynamics due to glycation are identified. | chromatographyonline.comnih.gov |
Metabolic Tracing and Flux Analysis with Fructose Glutamic Acid D5
Tracing Fructose (B13574) Metabolism in Biological Systems
The fructose component of Fructose-glutamic acid-D5 serves as a powerful tool for elucidating the complex fate of fructose in biological systems. Isotopic tracer studies are essential for gaining a clear picture of the mechanisms involved in fructose utilization, as its carbon moieties can be interconverted with those of glucose in the liver. nih.gov When introduced into a biological system, the labeled fructose can be tracked through its primary metabolic pathways.
Key metabolic fates of ingested fructose have been quantified using isotope tracer studies in humans. A significant portion of dietary fructose is oxidized to produce energy. nih.gov Research shows that the mean oxidation rate of fructose is approximately 45.0% (± 10.7) in non-exercising individuals over 3-6 hours. nih.govnih.govresearchgate.net Furthermore, a substantial amount of fructose is converted to other metabolites, such as glucose and lactate. nih.govnih.gov About a quarter of ingested fructose can be converted into lactate within a few hours. nih.govresearchgate.net These quantitative insights are critical for understanding the distribution of fructose carbons throughout the body's metabolic network. nih.gov
The use of labeled fructose tracers allows researchers to follow its entry into glycolysis, where it bypasses the main regulatory step involving phosphofructokinase, and its subsequent conversion into triose phosphates. nih.gov This enables the detailed study of pathways like gluconeogenesis, the tricarboxylic acid (TCA) cycle, and lipogenesis. nih.gov
| Metabolic Pathway | Mean Rate of Fructose Utilization (%) | Condition | Monitoring Period |
|---|---|---|---|
| Oxidation | 45.0 (± 10.7) | Non-exercising | 3-6 hours |
| Oxidation | 45.8 (± 7.3) | Exercising | 2-3 hours |
| Conversion to Glucose | 41.0 (± 10.5) | General | 3-6 hours |
| Conversion to Lactate | ~25.0 | General | Few hours |
| Direct Conversion to Plasma Triglycerides | <1.0 | General | - |
Deuterium-Labeled Glutamic Acid as a Probe for Amino Acid Metabolism and Interconversions
The glutamic acid-D5 portion of the molecule provides a stable, non-radioactive tracer to investigate amino acid dynamics. Deuterium-labeled amino acids are effective tools for metabolic tracing and pharmacokinetic analysis, helping to elucidate how nutrients are metabolized in vivo. nih.gov The deuterium (B1214612) atoms on the glutamic acid allow its journey to be tracked as it participates in various metabolic reactions.
Once introduced, labeled glutamic acid can be monitored as it undergoes transamination to form α-ketoglutarate, a key intermediate in the TCA cycle. This allows for the measurement of the flux of glutamic acid into central carbon metabolism. Researchers can also trace the deuterium label as it is incorporated into other amino acids through transamination reactions, providing quantitative data on amino acid interconversions. The use of stable isotopes like deuterium is central to metabolic flux analysis (MFA), a technique that quantifies the rates of intracellular metabolic reactions. nih.govmedchemexpress.com By tracking the distribution of deuterium in downstream metabolites, the activity of various enzymatic pathways can be determined. nih.gov
Investigation of Glucose-Fructose Interconversion Pathways and Glutamic Acid Flux
A key application of this compound is the simultaneous study of carbohydrate interconversion and amino acid flux. Isotope tracer studies have definitively shown that the carbon backbones of fructose and glucose are readily interconverted within the liver. nih.gov Studies in humans have demonstrated that the conversion of fructose to glucose can be highly significant. nih.gov The mean rate of conversion from fructose to glucose has been measured at 41% (± 10.5) within 3 to 6 hours after ingestion. nih.govnih.govresearchgate.net
By using this compound, researchers can introduce the labeled fructose tracer and simultaneously monitor the appearance of the label in the glucose pool, providing a direct measure of this interconversion rate. At the same time, the deuterium-labeled glutamic acid component allows for the concurrent measurement of glutamic acid's entry into and exit from the cellular amino acid pool and its contribution to the TCA cycle. This dual-tracer approach provides a more holistic view of metabolic regulation, showing how the metabolism of a primary dietary sugar influences and is integrated with central amino acid metabolism.
Elucidating Carbon and Nitrogen Flow through Central Metabolic Pathways using this compound
The unique structure of this compound, containing both a carbon-based tracer (fructose) and a tracer that can follow nitrogen pathways (glutamic acid), makes it exceptionally useful for elucidating the flow of both carbon and nitrogen through central metabolism. Stable isotopes of carbon and nitrogen are powerful tools for describing trophic interactions and biogeochemical processes. nih.gov The heavy isotope of nitrogen (¹⁵N) is systematically enriched with each trophic level, making it a primary tool for assessing position in food chains, while carbon isotopes help identify the original plant sources of carbon. semanticscholar.orgcdnsciencepub.comresearchgate.net
The fructose moiety allows researchers to trace the path of exogenous carbon through glycolysis, the pentose (B10789219) phosphate pathway, gluconeogenesis, and the TCA cycle. nih.gov Concurrently, the glutamic acid-D5 component traces the fate of a key amino acid. Glutamic acid is a central hub for nitrogen metabolism, participating in the synthesis and degradation of numerous other amino acids and nitrogenous compounds. By tracking the deuterium label, the flow of glutamic acid's carbon skeleton can be followed into the TCA cycle, while its nitrogen atom's journey can be inferred through transamination and other nitrogen-transfer reactions. This dual-isotope strategy enables a more comprehensive understanding of how organisms allocate carbon and nitrogen resources from different nutrient sources. nih.gov
Application in Understanding Non-Enzymatic Metabolic Alterations
This compound can also be applied to study non-enzymatic reactions, specifically the Maillard reaction, also known as glycation. This is a process where reducing sugars react spontaneously with the amino groups of proteins, lipids, or nucleic acids to form advanced glycation endproducts (AGEs). nih.gov Although glucose is often considered the primary agent in glycation, other metabolites, particularly fructose, can participate in this reaction at a much faster rate. nih.govresearchgate.net
Fructose is a more potent glycating agent than glucose, in part because a greater proportion of it exists in the more reactive open-chain form. nih.gov Some studies suggest fructose reacts approximately 7.5 to 8 times faster than glucose. researchgate.netnih.gov By using this compound, the fructose moiety can be traced as it non-enzymatically attaches to proteins. The presence of the stable isotope label allows for sensitive detection and quantification of fructose-derived AGEs. This can help elucidate the contribution of dietary fructose to the formation of these potentially damaging compounds, which are implicated in the complications of diabetes and aging. nih.gov
| Sugar | Relative Glycation Reactivity (Compared to Glucose) | Typical Plasma Concentration |
|---|---|---|
| Glucose | 1x | ~5 mmol/L |
| Fructose | ~7.5-8x | ~35 µmol/L |
Mechanistic Studies of Biochemical Adduct Formation and Degradation Utilizing Fructose Glutamic Acid D5
Analysis of Schiff Base Formation and Amadori Rearrangement Products
The formation of fructose-glutamic acid is a key step in the early stages of the Maillard reaction, a non-enzymatic browning process that occurs between amino acids and reducing sugars. The reaction initiates with the condensation of the carbonyl group of fructose (B13574) and the primary amino group of glutamic acid. researchgate.net This initial reaction is a reversible process that forms an unstable intermediate known as a Schiff base (an aldimine). nih.gov
Following its formation, the Schiff base undergoes a spontaneous and generally irreversible isomerization known as the Amadori rearrangement. wikipedia.org This rearrangement converts the aldimine into a more stable 1-amino-1-deoxy-ketose, in this case, Fructose-glutamic acid. wikipedia.org This stable keto-amine is considered an early glycation product and serves as a precursor to the formation of advanced glycation end-products (AGEs). nih.govwikipedia.org
The use of Fructose-glutamic Acid-D5 is instrumental in analyzing this process. The deuterium (B1214612) label acts as a tracer, allowing researchers to follow the glutamic acid moiety through the reaction sequence. By using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, the transient Schiff base intermediate and the final Amadori product can be identified and quantified, providing clear insights into the reaction dynamics. nih.gov
Table 1: Reaction Pathway of Fructose-glutamic Acid Formation
| Step | Reactants | Intermediate/Product | Description |
|---|---|---|---|
| 1 | Fructose + L-glutamic acid | Schiff Base (intermediate) | Reversible condensation reaction between the carbonyl group of fructose and the amino group of glutamic acid. researchgate.net |
| 2 | Schiff Base | Amadori Rearrangement Product | Irreversible isomerization of the Schiff base to form a stable keto-amine adduct. wikipedia.org |
Deuterium Isotope Effects in Reaction Mechanisms Involving this compound
The substitution of hydrogen with its heavier isotope, deuterium, at specific positions in a molecule can alter the rate of chemical reactions. This phenomenon, known as the deuterium kinetic isotope effect (KIE), is a fundamental tool for elucidating reaction mechanisms. The KIE arises because the carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond, thus requiring more energy to be broken in the rate-determining step of a reaction. medchemexpress.com
In studies involving this compound, the KIE can provide significant insights into the mechanisms of its formation and subsequent reactions. By comparing the reaction rates of the deuterated compound (k_D) with its non-deuterated counterpart (k_H), a KIE value (k_H/k_D) can be calculated. A KIE value significantly greater than 1 indicates that the C-H bond is broken in the rate-limiting step. nih.gov
For instance, isotope effects have been used to study the mutarotation of fructose, a process relevant to its reactivity, revealing differences between acid-catalyzed and water-catalyzed mechanisms. nih.gov Similarly, investigating the KIE in the formation or degradation of the this compound adduct can help determine transition state structures and identify which steps, such as proton transfer or enzymatic cleavage, are rate-limiting. nih.gov
Table 2: Illustrative Deuterium Kinetic Isotope Effects (KIE) in a Hypothetical Reaction Pathway
| Reaction Step | Description | Typical k_H/k_D Value | Mechanistic Implication |
|---|---|---|---|
| A | C-H/C-D bond cleavage in rate-determining step | > 2 | The breaking of this bond is central to the reaction's speed. |
| B | C-H/C-D bond cleavage not in rate-determining step | ~ 1 | The breaking of this bond occurs in a fast step after the rate is set. |
| C | Inverse KIE | < 1 | A C-H bond becomes stiffer in the transition state, often due to changes in hybridization. |
Characterization of Stable Isotope Fractionation in Biological and Chemical Reactions
Stable isotope fractionation is the partitioning of stable isotopes (e.g., ¹³C/¹²C, D/H) that occurs during physical, chemical, and biological processes. nih.gov In kinetic fractionation, molecules containing the lighter isotope (e.g., ¹H) are often consumed preferentially over those with the heavier isotope (e.g., D), leading to an enrichment of the heavy isotope in the remaining reactant pool. nih.gov
The extent of this fractionation is measured using delta (δ) notation, which compares the isotope ratio in a sample to a standard. The change in δ values as a reaction proceeds can be used to calculate an isotope enrichment factor (ε), which provides quantitative information about the underlying reaction mechanism. nih.gov
Utilizing this compound as a substrate allows for the precise characterization of isotope fractionation. As the adduct is metabolized or degraded, the D/H ratio in the residual substrate and in the products can be measured. This analysis helps to identify bond-cleavage events and can be used to trace the metabolic fate of the compound in complex systems. researchgate.net For example, a significant fractionation effect would suggest that a C-D bond on the glutamic acid moiety is being cleaved during its biotransformation.
Table 3: Hypothetical Data from a Stable Isotope Fractionation Experiment
| Time (hours) | Remaining Substrate (%) | δD Value of Substrate (‰) | Interpretation |
|---|---|---|---|
| 0 | 100% | +500 | Initial isotopic signature of the this compound. |
| 12 | 50% | +550 | Enrichment of deuterium in the remaining substrate indicates preferential reaction of the lighter isotopologues. |
| 24 | 25% | +620 | Continued enrichment confirms a significant kinetic isotope effect is causing fractionation. |
Insights into Amino Acid-Sugar Adduct Hydrolysis and Degradation Pathways
Once formed, Amadori products like fructose-glutamic acid can undergo further reactions, including hydrolysis and degradation, particularly under conditions such as heating or changes in pH. researchgate.net Hydrolysis can cleave the adduct back into its constituent sugar and amino acid, while degradation can lead to the formation of a complex mixture of other compounds, including AGEs.
Studies on the acid hydrolysis of related fructose-containing compounds show that the stability of the fructose moiety is a critical factor. mdpi.com Under increasingly acidic conditions, higher temperatures, or longer reaction times, fructose is prone to degradation into by-products like 5-hydroxymethyl-2-furaldehyde (5-HMF) and furfural. mdpi.com
The use of this compound provides a distinct advantage in tracking these pathways. The deuterium-labeled glutamic acid can be traced independently of the fructose component. This allows researchers to determine whether the C-N bond linking the sugar and amino acid is hydrolyzed or if the degradation is primarily occurring on the sugar moiety. This distinction is crucial for understanding the stability of such adducts in various biological and food processing environments. frontiersin.org
Table 4: Potential Products from the Hydrolysis and Degradation of this compound
| Process | Initial Compound | Potential Products | Notes |
|---|---|---|---|
| Hydrolysis | This compound | Fructose + L-glutamic acid-D5 | Reversal of the formation reaction, often induced by acidic or basic conditions. |
| Degradation | this compound | 5-Hydroxymethyl-2-furaldehyde (5-HMF), L-glutamic acid-D5, other AGEs | Degradation of the fructose moiety is common under harsh conditions, leaving the labeled amino acid intact or modified. mdpi.com |
Future Research Trajectories and Methodological Innovations Utilizing Fructose Glutamic Acid D5
Integration with Multi-Omics Approaches for Comprehensive Pathway Analysis
The integration of Fructose-glutamic Acid-D5 into multi-omics workflows promises to provide a more holistic understanding of glycation pathways and their impact on cellular function. Multi-omics combines data from various "-omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics, to construct a comprehensive biological picture.
In this context, this compound can be utilized as a tracer in metabolomic studies to delineate the metabolic fate of fructose-derived Amadori products. By introducing this labeled compound into cell cultures or animal models, researchers can track its incorporation into various metabolic pathways using mass spectrometry-based platforms. This allows for the unambiguous identification and quantification of downstream metabolites derived from the initial glycation product.
When combined with proteomic and transcriptomic data, the insights gained from this compound tracing can help to elucidate the broader impact of glycation on cellular processes. For instance, an increase in specific glycated proteins, identified through proteomics, can be correlated with changes in gene expression (transcriptomics) and metabolic fluxes (metabolomics), providing a multi-layered understanding of the cellular response to glycation stress. This integrated approach can reveal novel regulatory networks and biomarkers associated with glycation-related pathologies.
| Research Application | Omics Data Integration | Potential Insights |
| Metabolic Fate Mapping | Metabolomics, Proteomics | Identification of downstream metabolites and glycated proteins. |
| Biomarker Discovery | Transcriptomics, Metabolomics | Correlation of gene expression with glycation product levels. |
| Pathway Elucidation | Genomics, Proteomics, Metabolomics | Understanding the systemic effects of glycation on cellular networks. |
Development of Novel Analytical Platforms for Enhanced Sensitivity and Specificity
The unique physicochemical properties of this compound make it an ideal internal standard for the development of advanced analytical platforms with improved sensitivity and specificity. Quantitative analysis of glycation products in biological matrices is challenging due to their low abundance and the complexity of the sample matrix. Deuterated internal standards are crucial for accurate quantification in mass spectrometry as they co-elute with the analyte of interest and can correct for variations in sample preparation and instrument response. clearsynth.comwisdomlib.org
The development of novel liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods can benefit significantly from the use of this compound. For example, the use of this compound as an internal standard in isotope dilution assays allows for the precise quantification of endogenous Fructose-glutamic acid. This is particularly important in clinical research where accurate measurement of glycation products can serve as a biomarker for disease progression.
Furthermore, the presence of the deuterium (B1214612) label can be exploited in advanced MS techniques, such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), to improve the specificity of detection. The distinct mass shift introduced by the deuterium atoms allows for the clear differentiation of the labeled standard from other matrix components, thereby reducing analytical interference and enhancing the reliability of the measurement.
| Analytical Technique | Role of this compound | Advantages |
| LC-MS/MS | Internal Standard | Accurate quantification, correction for matrix effects. |
| GC-MS | Internal Standard | Improved precision and accuracy in volatile compound analysis. |
| HRMS | Mass Reference | High specificity and unambiguous identification. |
Expanding the Application of Deuterated Sugar-Amino Acid Adducts to Other Glycation Systems
The principles and methodologies developed for this compound can be extended to a broader range of deuterated sugar-amino acid adducts to investigate various glycation systems. Glycation is not limited to fructose (B13574) and glutamic acid; numerous other sugars (e.g., glucose, ribose) and amino acids (e.g., lysine (B10760008), arginine) are involved in these reactions, leading to a diverse array of Amadori products and advanced glycation end-products (AGEs).
Synthesizing other deuterated sugar-amino acid adducts would enable researchers to study the formation and metabolism of these specific glycation products in different biological and food systems. For example, the use of deuterated glucose-lysine adducts could provide valuable insights into the glycation of proteins in diabetic patients, where glucose is the primary glycating agent.
This expansion would create a toolkit of stable isotope-labeled standards for comprehensive glycation research. Such a toolkit would facilitate comparative studies on the reactivity of different sugars and amino acids, the stability of various Amadori products, and their respective roles in health and disease. This approach would significantly enhance our understanding of the complexities of the Maillard reaction.
Computational Modeling and Simulation of Glycation Kinetics Informed by Isotopic Tracing Data
Isotopic tracing data generated using this compound can provide invaluable experimental validation for computational models and simulations of glycation kinetics. Kinetic modeling is a powerful tool for understanding the complex network of reactions involved in the Maillard reaction. wur.nlnih.gov However, the accuracy of these models is highly dependent on the quality of the experimental data used for parameterization and validation.
By providing precise measurements of reaction rates and product distributions, this compound can help to refine existing kinetic models of the Maillard reaction. For instance, the rate of formation and degradation of Fructose-glutamic acid can be accurately determined by tracking the appearance and disappearance of the deuterated compound over time. These data can then be used to estimate the rate constants of the individual reaction steps in the glycation pathway.
Furthermore, molecular dynamics (MD) simulations can be employed to study the conformational changes and reactivity of glycated proteins at an atomic level. researchgate.net The experimental data obtained from studies with this compound can serve as a benchmark for validating the force fields and simulation parameters used in these computational approaches. The integration of experimental isotopic tracing data with computational modeling will ultimately lead to more predictive and accurate models of glycation processes, accelerating research in both food science and medicine.
Q & A
What experimental validation protocols are recommended for ensuring isotopic purity and stability of Fructose-Glutamic Acid-D5 in metabolomic workflows?
Answer (Basic):
Isotopic purity and stability are critical for deuterated internal standards like Fructose-Glutamic Acid-D4. Validate purity using high-resolution mass spectrometry (HRMS) coupled with nuclear magnetic resonance (NMR) to confirm deuterium incorporation at specific positions (e.g., C-D bonds). Stability assessments should include accelerated degradation studies under varying pH, temperature, and storage conditions (e.g., -80°C vs. 4°C), with LC-MS/MS monitoring of degradation products . Batch-to-batch consistency can be verified using relative standard deviation (RSD%) of peak areas across multiple replicates, as demonstrated in serum and urine metabolomics workflows .
How can researchers resolve discrepancies in this compound quantification across different biological matrices (e.g., plasma vs. tissue homogenates)?
Answer (Advanced):
Matrix effects (ion suppression/enhancement) are common challenges. Implement a matrix-matched calibration curve using analyte-free biological matrices spiked with known concentrations of this compound. Normalize data using isotopically labeled analogs (e.g., tryptophan-d5 or kynurenic acid-d5) to correct for recovery variations . For tissue homogenates, optimize extraction protocols (e.g., Ostro 96-well plates for phospholipid removal) to reduce interference . Statistical tools like ANOVA can identify significant inter-matrix variability, with post hoc tests (e.g., Tukey’s HSD) to pinpoint sources of error .
What statistical frameworks are suitable for analyzing dose-response relationships involving this compound in metabolic pathway studies?
Answer (Advanced):
Non-linear regression models (e.g., sigmoidal dose-response curves) are preferred for quantifying enzyme kinetics or transporter affinity. Use tools like GraphPad Prism to calculate EC50/IC50 values, ensuring data normalization to internal standards. For pathway-level analysis, integrate this compound data with untargeted metabolomics datasets using multivariate methods like PCA or PLS-DA to identify co-regulated metabolites . Contradictory findings (e.g., opposing trends in in vitro vs. in vivo models) should be resolved via sensitivity analyses, adjusting for confounding variables like cellular uptake efficiency or isotopic dilution .
How should researchers design controlled experiments to assess the impact of this compound on glycolysis/glutaminolysis crosstalk?
Answer (Basic):
Use isotope tracing with ¹³C-labeled glucose or glutamine to track metabolic flux in cell cultures treated with this compound. Pair this with siRNA knockdown of key enzymes (e.g., hexokinase or glutaminase) to isolate pathway-specific effects. Include negative controls (unlabeled analogs) and technical replicates to minimize batch effects. Data interpretation should align with established pathway databases (e.g., KEGG or MetaCyc) to contextualize flux alterations .
What analytical strategies mitigate interference from endogenous metabolites when quantifying this compound in complex samples?
Answer (Advanced):
Employ orthogonal separation techniques:
- Chromatography: Optimize mobile phase composition (e.g., 0.1% formic acid in water/acetonitrile) to resolve this compound from structurally similar isomers (e.g., glucose-6-phosphate or gluconate derivatives) .
- Mass Spectrometry: Use multiple reaction monitoring (MRM) transitions specific to the deuterated compound, avoiding overlapping transitions with endogenous analogs. For example, select precursor/product ion pairs with ≥3 Da mass differences to minimize cross-talk .
- Data Processing: Apply blank subtraction algorithms and peak alignment tools (e.g., XCMS or Compound Discoverer) to filter false positives .
How do researchers validate the absence of isotopic cross-labeling in this compound during long-term metabolic labeling studies?
Answer (Advanced):
Conduct time-course experiments with periodic sampling to monitor deuterium loss via metabolic exchange (e.g., proton-deuterium exchange in aqueous environments). Use HRMS to detect unexpected isotopic patterns (e.g., +1 Da shifts from partial deuteration). Compare results with negative controls (unlabeled compounds) and computational simulations (e.g., isotopic distribution calculators) to confirm specificity . For cell-based studies, parallel experiments with deuterium oxide (D2O) can differentiate between passive exchange and enzymatic activity .
What criteria should guide the selection of this compound as an internal standard versus other deuterated analogs in targeted metabolomics?
Answer (Basic):
Prioritize compounds with:
- Structural Homology: Match functional groups and polarity to the target analyte (e.g., glutamic acid derivatives for amino acid quantification).
- Retention Time Proximity: Ensure co-elution with the analyte to account for matrix effects.
- Absence of Endogenous Interference: Verify via analyte-free matrix analysis (e.g., charcoal-stripped serum) .
Advanced users may perform cross-validation with alternative standards (e.g., tyrosine-d4 or methionine-d4) to assess robustness across platforms .
How can researchers address batch effects when integrating this compound data from multi-center metabolomic studies?
Answer (Advanced):
Adopt a nested experimental design with randomized block sampling to distribute batch effects evenly. Apply ComBat or surrogate variable analysis (SVA) for batch correction while preserving biological variation . Include pooled quality control (QC) samples in each batch to monitor inter-batch variability (RSD% < 15% acceptable) . Meta-analyses should report batch-adjusted effect sizes and heterogeneity metrics (e.g., I² statistics) .
What are the limitations of this compound in studying compartmentalized metabolic processes (e.g., mitochondrial vs. cytosolic pools)?
Answer (Advanced):
Deuterated compounds may exhibit differential subcellular partitioning due to altered hydrophobicity or transporter affinity. Mitigate this by combining fractionation (e.g., differential centrifugation) with isotopically labeled compartment-specific markers (e.g., citrate synthase-d4 for mitochondria). Limitations include potential disruption of native metabolic states during fractionation. Cross-validate findings with fluorescent probes (e.g., GFP-tagged enzymes) or live-cell imaging .
How should researchers report methodological details for this compound usage to ensure reproducibility?
Answer (Basic):
Adhere to MIAME or METLIN standards for metabolomics. Essential details include:
- Synthesis Protocol: Supplier, batch number, and isotopic enrichment (%D).
- Sample Preparation: Extraction solvent, spiking concentration, and normalization method.
- Instrumentation: LC-MS/MS parameters (column type, gradient, ionization mode).
- Data Processing: Software, noise thresholds, and normalization algorithms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
